2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 6-(1H-pyrazol-1-yl)pyridazine: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired heterocyclic framework.
Formation of the pyrimidine derivative: The piperidin-1-yl group is introduced into the pyrimidine ring through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the pyridazine and pyrimidine derivatives through an ether linkage, typically using reagents like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the nitrogen-containing heterocycles using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the piperidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is investigated for its potential as a therapeutic agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings and functional groups enable it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(morpholin-4-yl)pyrimidin-2-yl)methyl)acetamide
- 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide may exhibit unique binding properties and biological activities due to the specific arrangement of its functional groups and heterocyclic rings. This uniqueness can translate into distinct pharmacological profiles and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a complex organic molecule that exhibits significant biological activity, primarily attributed to its unique structural features. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features several heterocyclic structures:
- Pyrazole ring : Known for its role in various biological activities, particularly in anticancer and anti-inflammatory agents.
- Pyridazine moiety : Often associated with antimicrobial properties.
- Piperidine group : Commonly found in many psychoactive and therapeutic drugs.
These components contribute to the compound's potential interactions with various biological targets, including kinases and receptors involved in cellular signaling pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. The presence of the piperidine and pyrazole rings suggests that it may function as a kinase inhibitor, which could lead to modulation of cell proliferation and apoptosis pathways. Kinases are critical in regulating various cellular processes, making them prime targets for cancer therapy and other diseases .
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, derivatives containing the pyrazole structure have been reported to inhibit the growth of multiple cancer cell types, including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism likely involves the inhibition of key signaling pathways that promote tumor growth and survival.
Antimicrobial Properties
The presence of the pyridazine ring suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit significant antimicrobial effects against various pathogens, which could be explored further for therapeutic applications .
Case Studies
- In Vitro Studies : A study focusing on pyrazole derivatives demonstrated that modifications in the structure led to enhanced activity against cancer cell lines. The presence of the piperidine moiety was crucial for improving cellular permeability and selectivity towards specific kinases .
- In Vivo Efficacy : Another study investigated the efficacy of related compounds in animal models of cancer. Results indicated a reduction in tumor size and improved survival rates when treated with pyrazole-containing compounds, reinforcing their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |
4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |
2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |
This table highlights how variations in structural features can lead to diverse biological activities, emphasizing the importance of molecular design in drug development.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c28-18(14-29-19-6-5-17(24-25-19)27-12-4-8-22-27)21-13-15-20-9-7-16(23-15)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11,13-14H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSYSALUQJCMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)COC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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